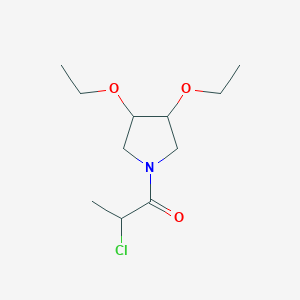

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one

Vue d'ensemble

Description

2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one, also known as 2-Chloro-1-DP, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and alcohols. 2-Chloro-1-DP is an important reagent in organic synthesis and has been studied for its biochemical and physiological effects.

Applications De Recherche Scientifique

Pharmaceutical Research: Nitric Oxide Synthesis Stimulation

This compound has been studied for its ability to stimulate endogenous nitric oxide synthesis. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. The compound’s effect on isolated gastric smooth muscle preparations from rats suggests a specific action affecting intracellular signaling pathways .

Neurotransmitter Interaction Studies

Research indicates that 2-Chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one may interact with neurotransmitters such as acetylcholine and serotonin. This interaction could be significant for understanding the compound’s potential effects on mood, cognition, and peripheral functions in the cardiovascular and gastrointestinal systems .

Organic Synthesis: Isoquinoline Precursors

The compound serves as a precursor in the synthesis of isoquinolines, which are important in the development of various pharmaceuticals. Isoquinolines have applications ranging from analgesics to antitumor agents, making this compound valuable in synthetic organic chemistry .

Biological Activity Modulation

In biological systems, this compound could modulate the function of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), which are enzymes involved in the production of nitric oxide. This modulation has implications for the spontaneous contractile activity of gastric smooth muscle, which is essential for gastrointestinal motility .

Gastric Smooth Muscle Research

The compound’s effects on gastric smooth muscle cells can be pivotal in understanding gastrointestinal disorders. By regulating the nNOS/NO pathway, it may influence treatments for conditions like gastroparesis or irritable bowel syndrome .

Smooth Muscle Relaxant Formulations

The research applications extend to the development of smooth muscle relaxants. These are drugs that can ease the contraction of smooth muscles found in the walls of internal organs, potentially providing relief from spasms and pain .

Analytical Chemistry: Reagent Synthesis

Finally, this compound could be synthesized as a reagent in analytical chemistry to study its interactions with various biological molecules. This application is crucial for drug discovery and understanding the molecular basis of diseases .

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Derivatives of 2-pyrrolidin-1-ylpyrimidine, which share structural similarities with the compound , have been shown to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the stereochemistry of the molecule and the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—can influence its biological activity .

Propriétés

IUPAC Name |

2-chloro-1-(3,4-diethoxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO3/c1-4-15-9-6-13(11(14)8(3)12)7-10(9)16-5-2/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYPWAFQNVUCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OCC)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

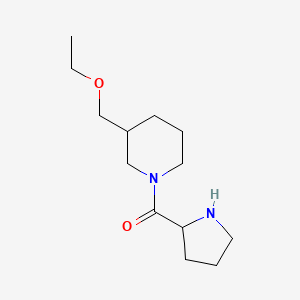

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride](/img/structure/B1478072.png)

![2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1478082.png)

![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1478087.png)